Welcome to the BenchChem Online Store!
molecular formula C7H7NaO4S2 B8523540 Sodium 4-methanesulfonyl-benzenesulfinate

Sodium 4-methanesulfonyl-benzenesulfinate

Cat. No. B8523540
M. Wt: 242.3 g/mol
InChI Key: QXDGKKNISWLAJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315454B2

Procedure details

To a solution of 0.57 g of NaHCO3 (7.1 mmol) and 1.1 g of Na2SO3 (8.8 mmol) in water (5.0 mL) were added 1.0 g (3.9 mmol) of 4-methanesulfonyl-benzenesulfonyl chloride. The reaction was heated at 80° C. for 3 h. The solvent was removed under reduced pressure. The filtrate was concentrated under reduced pressure to give sodium 4-methanesulfonyl-benzenesulfinate.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+:5].[O-]S([O-])=O.[Na+].[Na+].[CH3:12][S:13]([C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1)(=[O:15])=[O:14]>O>[CH3:12][S:13]([C:16]1[CH:17]=[CH:18][C:19]([S:22]([O-:24])=[O:23])=[CH:20][CH:21]=1)(=[O:15])=[O:14].[Na+:5] |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.